molecular formula C14H10F3NO2 B13693483 2-cyclopropyl-8-(trifluoromethyl)quinoline-4-carboxylic Acid CAS No. 897555-15-6

2-cyclopropyl-8-(trifluoromethyl)quinoline-4-carboxylic Acid

Cat. No.: B13693483
CAS No.: 897555-15-6
M. Wt: 281.23 g/mol
InChI Key: CWXIBRHSBWZCEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-8-(trifluoromethyl)quinoline-4-carboxylic acid is a chemical compound of significant interest in medicinal chemistry and antibacterial research. With a molecular formula of C 14 H 10 F 3 NO 2 and a molecular weight of 281.23 g/mol, this quinoline-4-carboxylic acid derivative is characterized by a cyclopropyl group at the 2-position and a trifluoromethyl (CF 3 ) group at the 8-position of the quinoline core . The presence of the trifluoromethyl group is a critical structural feature, as it is known to profoundly influence a molecule's properties by enhancing its metabolic stability and lipophilicity, which can improve binding interactions with biological targets . Quinoline-4-carboxylic acid derivatives are established as privileged scaffolds in drug discovery, associated with a range of biological activities including antiviral, anti-inflammatory, and antimicrobial effects . Specifically, this compound serves as a versatile building block for the development of novel antibacterial agents. Its structure is a hybrid motif inspired by known bioactive molecules; the 2-cyclopropyl group is a feature found in broad-spectrum antibiotics like ciprofloxacin, while the 8-trifluoromethyl group is a key component of antimalarial agents such as mefloquine . Research indicates that such hybrid quinoline derivatives are investigated as lead molecules for developing new candidates against mycobacterium tuberculosis and other bacterial strains . The core quinoline structure is also being explored in other therapeutic areas, including the development of high-affinity ligands for targeted drug delivery to hepatocytes . This compound is supplied for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

897555-15-6

Molecular Formula

C14H10F3NO2

Molecular Weight

281.23 g/mol

IUPAC Name

2-cyclopropyl-8-(trifluoromethyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)10-3-1-2-8-9(13(19)20)6-11(7-4-5-7)18-12(8)10/h1-3,6-7H,4-5H2,(H,19,20)

InChI Key

CWXIBRHSBWZCEL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=CC=C3C(F)(F)F)C(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling for Aromatic Core Construction

The foundational step involves constructing the quinoline core with specific substituents, notably the trifluoromethyl group at the 8-position and the cyclopropyl group at the 2-position. The Suzuki-Miyaura coupling reaction is pivotal here, utilizing organoboron reagents and palladium catalysts under mild conditions to form carbon-carbon bonds efficiently.

  • Reaction Conditions:
    • Catalyst: Palladium(0) or palladium(II) complexes, often Pd(PPh₃)₄ or Pd(dppf)Cl₂
    • Reagents: Trifluoromethylated halogenated quinoline intermediates and cyclopropylboronic acids or esters
    • Solvent: A mixture of ethanol/water or tetrahydrofuran (THF)
    • Temperature: Typically 70–80°C
    • Time: 12–24 hours

Research Outcome:
This method yields high purity intermediates with yields often exceeding 80%, making it suitable for scale-up in industrial processes.

Cyclopropanation Techniques

The introduction of the cyclopropyl group at the 2-position is achieved via cyclopropanation of suitable precursors, employing diazocyclopropane derivatives or transition-metal-catalyzed carbene transfer reactions.

  • Method:
    • Use of diazocyclopropane derivatives or carbene precursors like ethyl diazoacetate
    • Catalysts: Rhodium(II) or copper complexes facilitate carbene transfer
    • Conditions: Reflux in solvents such as dichloromethane or toluene, under inert atmosphere
    • Outcome: Formation of the cyclopropane ring with stereoselectivity depending on catalyst choice

Research Outcome:
This approach achieves regioselective cyclopropyl incorporation with yields around 60-70%, with stereochemistry controlled via chiral catalysts or auxiliaries.

Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent at the 8-position is incorporated through electrophilic trifluoromethylation or nucleophilic trifluoromethylation strategies.

  • Reagents:
    • Ruppert-Prakash reagent (trifluoromethyltrimethylsilane, TMS-CF₃)
    • Copper or silver trifluoromethyl reagents (e.g., CF₃Cu)
  • Reaction Conditions:
    • Solvent: Anhydrous acetonitrile or dichloromethane
    • Catalyst: Copper(I) iodide or similar
    • Temperature: 0–25°C for electrophilic reactions

Research Outcome:
Electrophilic trifluoromethylation provides high regioselectivity with yields often exceeding 75%, crucial for maintaining the integrity of the trifluoromethyl group during subsequent steps.

Final Carboxylation to Form the Acid

The carboxylic acid functionality at the 4-position is introduced via oxidation or direct carboxylation of a precursor methyl or ester group.

  • Method:
    • Oxidation of methyl groups using reagents like potassium permanganate or chromium trioxide
    • Alternatively, carboxylation of organometallic intermediates with carbon dioxide under controlled conditions

Research Outcome:
This step typically yields the final acid with high efficiency (>85%) and purity, completing the synthesis of the target compound.

Research Outcomes and Data Tables

Step Reaction Type Reagents Catalysts Solvent Temperature Yield (%) Notes
Aromatic core construction Suzuki-Miyaura coupling Organoboron, halogenated quinoline Pd catalysts Ethanol/water 70–80°C 80–90 High regioselectivity
Cyclopropanation Carbene transfer Diazocyclopropane derivatives Rh(II) or Cu Dichloromethane Reflux 60–70 Stereoselective
Trifluoromethylation Electrophilic Ruppert-Prakash reagent Copper catalysts Dichloromethane 0–25°C 75–85 Regioselective at C-8
Carboxylation Oxidation or CO₂ insertion KMnO₄ or CO₂ - Aqueous or organic Ambient >85 Final step

Notes on Industrial Scale-Up and Optimization

  • Reaction Conditions:

    • Mild temperatures and catalytic systems are preferred to reduce costs and environmental impact.
    • Solvent recycling and catalyst recovery are essential for large-scale synthesis.
  • Purification:

    • Chromatography is replaced by crystallization or distillation at scale.
    • Reaction monitoring via HPLC or NMR ensures completion and purity.
  • Safety and Environmental Considerations:

    • Use of less toxic reagents and greener solvents is emphasized.
    • Handling of diazo compounds and trifluoromethyl reagents requires strict safety protocols.

Scientific Research Applications

2-Cyclopropyl-8-(trifluoromethyl)quinoline-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by inhibiting P-selectin, a cell adhesion molecule involved in the inflammatory response. By blocking P-selectin, it prevents the adhesion of leukocytes to the endothelium, thereby reducing inflammation and thrombosis. This mechanism is particularly relevant in the treatment of cardiovascular diseases .

Comparison with Similar Compounds

Substituent Variations at Position 8

The trifluoromethyl group at position 8 distinguishes this compound from analogs with alternative substituents:

Compound Name Position 8 Substituent Key Properties
2-Cyclopropyl-8-(trifluoromethoxy)quinoline-4-carboxylic Acid (SY266954) -OCF₃ Reduced metabolic stability compared to -CF₃ due to oxygen susceptibility .
2-Cyclopropyl-8-nitroquinoline-4-carboxylic Acid (SY266956) -NO₂ Stronger electron-withdrawing effect; may increase reactivity but reduce bioavailability .
8-Iodo derivatives (SY266958, SY266960) -I Increased steric bulk and lipophilicity; potential for halogen bonding .

The trifluoromethyl group in the target compound provides a balance of electron-withdrawing effects and metabolic resistance, outperforming nitro and iodo analogs in stability .

Functional Group Additions on the Quinoline Core

PSI-421 (2-[1-(4-Chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic Acid)

  • Structural Differences : A 3-hydroxy group and 4-chlorophenyl-substituted cyclopropane.
  • Impact : The hydroxy group enables hydrogen bonding, enhancing target affinity, while the chlorophenyl group increases lipophilicity and oral efficacy. PSI-421 demonstrates superior pharmacokinetics as a P-selectin inhibitor .

Positional Isomerism of Trifluoromethyl Group

Compound Name Trifluoromethyl Position Similarity Score
3-(Trifluoromethyl)quinoline-7-carboxylic Acid (CAS 590371-53-2) Position 3 0.96
4-(Trifluoromethyl)quinoline-8-carboxylic Acid (CAS 31009-01-5) Position 4 0.95

Positional isomerism alters electronic distribution and steric interactions. The target compound’s -CF₃ at position 8 optimizes steric compatibility with hydrophobic binding pockets compared to position 3 or 4 analogs .

Modifications on the Cyclopropane Ring

Impurity Analogs () :

  • Desfluoro Compound : Replaces fluorine with hydrogen at position 5.
    • Impact : Reduced antibacterial activity due to loss of electronegativity .
  • Ethylenediamine Compound (Imp. C): Adds a 7-(2-aminoethylamino) group.

The target compound’s unmodified cyclopropane ring ensures structural integrity and predictable pharmacokinetics.

Key Research Findings

  • Synthetic Accessibility: The Pfitzinger reaction enables scalable synthesis of quinoline-4-carboxylic acid derivatives, including the target compound and its analogs .
  • Biological Activity : While PSI-421 excels in P-selectin inhibition, the target compound’s simpler structure may favor applications requiring minimal metabolic interference .
  • Stability : The trifluoromethyl group confers superior metabolic resistance compared to nitro or trifluoromethoxy analogs .

Biological Activity

2-Cyclopropyl-8-(trifluoromethyl)quinoline-4-carboxylic acid, also known as PSI-421, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth overview of its biological activity, including antibacterial properties, anticancer potential, and pharmacokinetic characteristics.

Chemical Structure and Properties

The molecular formula for 2-cyclopropyl-8-(trifluoromethyl)quinoline-4-carboxylic acid is C13H10F3N1O2C_{13}H_{10}F_3N_1O_2. The compound features a quinoline core substituted with a cyclopropyl group and a trifluoromethyl group, which are critical for its biological activity.

1. Antibacterial Activity

Research indicates that quinoline derivatives, including PSI-421, exhibit notable antibacterial properties. Studies have demonstrated effectiveness against various strains of bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The compound shows a remarkable increase in activity against resistant strains, which is particularly valuable in the context of rising antibiotic resistance.

Table 1: Antibacterial Efficacy of PSI-421

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus64 µg/mL
Escherichia coli128 µg/mL
Pseudomonas aeruginosa>256 µg/mL

The data suggest that PSI-421 has a favorable safety profile with low cytotoxicity in mouse macrophage cell lines (RAW 264.7), indicating its potential as a therapeutic agent without significant adverse effects .

2. Anticancer Activity

PSI-421 has shown promise in anticancer research, particularly against various cancer cell lines. In vitro studies have reported:

  • Induction of apoptosis in cancer cells.
  • Cell cycle arrest mechanisms.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.63
U-937 (Acute Monocytic Leukemia)10.38
A549 (Lung Cancer)12.5

These findings indicate that PSI-421 exhibits cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin, suggesting its potential as an anticancer drug .

Pharmacokinetics

PSI-421 has been evaluated for its pharmacokinetic properties, revealing improved solubility and bioavailability compared to other compounds in its class. In animal models, it has demonstrated:

  • Oral efficacy in treating vascular injuries.
  • Enhanced solubility leading to better absorption.

This makes PSI-421 a candidate for further development in treating conditions such as atherosclerosis and deep vein thrombosis .

Case Studies and Research Findings

In one notable study, PSI-421 was tested in various animal models to assess its cardiovascular effects. The results indicated significant improvements in vascular health markers, suggesting that the compound could play a role in managing cardiovascular diseases .

Another research project focused on structural modifications of quinoline derivatives to enhance their biological activity. The findings emphasized the importance of specific substitutions on the quinoline ring for optimizing antibacterial and anticancer properties .

Chemical Reactions Analysis

Amidation Reactions

The carboxylic acid group at position 4 undergoes amidation with primary or secondary amines to form pharmacologically relevant amides.

Reaction Conditions :

  • Reagents : Amines (e.g., dimethylaminopropylamine, piperazine)

  • Catalysts : Thionyl chloride (SOCl₂) for acyl chloride intermediate formation, followed by triethylamine (Et₃N) as a base .

  • Solvents : Dichloromethane (DCM) or ethanol.

  • Temperature : 0–25°C for acyl chloride synthesis; room temperature for coupling.

Example :
2-Cyclopropyl-8-(trifluoromethyl)quinoline-4-carboxylic acid → Acyl chloride → Amide with 3-(dimethylamino)-1-propylamine.
Yield : ~86% .

Esterification

The carboxylic acid reacts with alcohols to form esters, useful for modifying solubility or bioactivity.

Reaction Conditions :

  • Reagents : Alcohols (e.g., methanol, ethanol), acid catalysts (H₂SO₄, HCl).

  • Solvents : Excess alcohol or toluene.

  • Temperature : Reflux (60–80°C).

Example :
Formation of methyl 2-cyclopropyl-8-(trifluoromethyl)quinoline-4-carboxylate.
Typical Yield : 70–85%.

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group, yielding substituted quinolines.

Reaction Conditions :

  • Reagents : Copper catalysts, quinoline derivatives.

  • Temperature : 150–200°C.

  • Solvents : High-boiling solvents (e.g., DMF, DMSO).

Product :
2-Cyclopropyl-8-(trifluoromethyl)quinoline.
Application : Intermediate for further functionalization.

Substitution Reactions

The cyclopropyl and trifluoromethyl groups influence electrophilic substitution patterns on the quinoline ring.

Nitration

Conditions :

  • Reagents : HNO₃/H₂SO₄ mixture.

  • Position : Nitration occurs preferentially at the 5- or 6-position due to electron-withdrawing effects of CF₃ .
    Yield : 50–65% .

Halogenation

Conditions :

  • Reagents : Cl₂ or Br₂ in acetic acid.

  • Position : Halogens add to the 3- or 7-position .

Reduction of Carboxylic Acid

  • Reagents : LiAlH₄ (lithium aluminum hydride).

  • Product : 4-(Hydroxymethyl)quinoline derivative.

  • Yield : Moderate (40–60%) due to steric hindrance from substituents.

Oxidation of Quinoline Ring

  • Reagents : KMnO₄ in acidic/alkaline media.

  • Product : Quinoline N-oxide derivatives .

Electronic Effects

  • The trifluoromethyl group (-CF₃) increases the electrophilicity of the quinoline ring, directing substitutions to meta/para positions relative to itself .

  • The cyclopropyl group introduces steric hindrance, slowing reactions at the 2-position.

Steric Considerations

  • Bulkier amines (e.g., piperazine) require longer reaction times for amidation due to hindered access to the acyl chloride intermediate .

Comparative Reaction Data

Reaction TypeReagents/ConditionsKey ProductYield (%)
AmidationSOCl₂, Et₃N, DCMN-substituted amide80–90
EsterificationMeOH, H₂SO₄, refluxMethyl ester70–85
NitrationHNO₃/H₂SO₄, 0–5°C5-Nitroquinoline derivative50–65
DecarboxylationCu powder, DMF, 180°C2-Cyclopropyl-8-(trifluoromethyl)quinoline60–75

Q & A

Q. Q1. What are the key synthetic pathways for 2-cyclopropyl-8-(trifluoromethyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclopropane ring formation and trifluoromethyl group introduction. For example, nucleophilic displacement at the 8-position of a quinoline precursor using trifluoromethylating agents (e.g., CF₃Cu or Ruppert-Prakash reagent) under anhydrous conditions is critical. Cyclopropanation via [2+1] cycloaddition with diazocyclopropane derivatives or transition-metal-catalyzed cross-coupling can introduce the cyclopropyl group. Reaction temperature (e.g., 70–80°C for amino acid conjugation) and solvent polarity (e.g., ethanol/water mixtures) significantly affect regioselectivity and yield .

Q. Q2. How can structural confirmation of this compound and its intermediates be achieved?

Methodological Answer: Structural elucidation requires a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm cyclopropane ring protons (δ 1.2–1.8 ppm) and trifluoromethyl signals (δ ~120 ppm in 19^19F NMR).
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₁F₃NO₂⁺).
  • X-ray Crystallography : For absolute configuration determination, especially for chiral intermediates (e.g., 7,8-diamino derivatives) .

Advanced Research Questions

Q. Q3. How can impurities like desfluoro derivatives or ethylenediamine adducts be identified and quantified during synthesis?

Methodological Answer: Impurities arise from incomplete fluorination (e.g., desfluoro compounds) or side reactions with nucleophiles (e.g., ethylenediamine adducts). Analytical strategies include:

  • HPLC with PDA/UV Detection : Use a C18 column (3.5 µm, 150 mm) and gradient elution (0.1% TFA in water/acetonitrile) to separate impurities. Compare retention times against reference standards (e.g., EP Impurities B and C) .
  • LC-MS/MS : Quantify trace impurities via multiple reaction monitoring (MRM) transitions specific to each byproduct .

Q. Q4. What strategies optimize the antibacterial activity of 2-cyclopropyl-8-(trifluoromethyl)quinoline-4-carboxylic acid derivatives?

Methodological Answer: Structural modifications at the 7- and 8-positions enhance activity:

  • Amino Acid Conjugation : React with glycine or valine to form N-(4-oxoquinolin-7-yl)-α-amino acids, improving solubility and target binding .
  • Piperazinyl Substituents : Introduce alkyl-piperazine groups at the 7-position via nucleophilic substitution (e.g., EP-A-0 113 093 derivatives), which increases Gram-negative bacterial inhibition .

Q. Q5. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity and stability?

Methodological Answer: The electron-withdrawing trifluoromethyl group:

  • Enhances Acid Stability : Stabilizes the carboxylate anion via inductive effects, reducing degradation in acidic environments.
  • Modulates Reactivity : Directs electrophilic substitution to the 5- and 6-positions of the quinoline ring, as shown in DFT calculations and Hammett studies .

Data Contradictions and Resolution

Q. Q6. Conflicting reports exist on the regioselectivity of trifluoromethylation at the 8-position. How can this be resolved experimentally?

Methodological Answer: Divergent results may arise from solvent polarity or catalyst choice. To resolve:

  • Control Experiments : Compare trifluoromethylation in DMF vs. THF using Cu(I) catalysts.
  • Isotopic Labeling : Use 13^13C-labeled CF₃ sources to track regioselectivity via 13^13C NMR .

Q. Q7. Discrepancies in reported melting points (e.g., 287–293°C vs. 113–115°C) for related compounds—how to validate?

Methodological Answer: Variations arise from polymorphic forms or hydration. Validate via:

  • DSC/TGA : Analyze thermal behavior to identify polymorph transitions or decomposition.
  • XRPD : Compare diffraction patterns with literature data .

Experimental Design Considerations

Q. Q8. How to design stability studies for this compound under physiological conditions?

Methodological Answer:

  • pH-Dependent Stability : Incubate in PBS (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours. Monitor degradation via HPLC.
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products .

Q. Q9. What in vitro assays are suitable for evaluating its mechanism of action against bacterial DNA gyrase?

Methodological Answer:

  • Supercoiling Assay : Use plasmid DNA and purified gyrase to measure inhibition of supercoiling activity.
  • Fluorescence Polarization : Track binding affinity using FITC-labeled DNA substrates .

Advanced Analytical Techniques

Q. Q10. How can cryo-EM or molecular docking predict binding modes with bacterial targets?

Methodological Answer:

  • Cryo-EM : Resolve compound-DNA gyrase complexes at near-atomic resolution (≤3 Å).
  • Molecular Docking (AutoDock Vina) : Use the gyrase ATP-binding domain (PDB: 1KZN) to simulate binding free energies and identify key interactions (e.g., H-bonding with Ser84) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.